N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine
Overview
Description
N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine is a novel compound that has been investigated for its potential to be used in a variety of scientific research applications. This compound has a unique structure that makes it attractive for use in drug discovery, as it has the potential to interact with a variety of biological targets.
Scientific Research Applications
Antimicrobial and Antibiofilm Activity
N2,N4-Disubstituted Quinazoline-2,4-Diamines as Dihydrofolate Reductase Inhibitors show potent antibacterial activity against multidrug-resistant Acinetobacter baumannii . These compounds are strongly antibacterial, with MICs as low as 0.5 μM, and exhibit potent antibiofilm activity, eradicating 90% of cells within a biofilm at or near MIC levels. Moreover, they show limited toxicity toward human cells and are effective in vivo, demonstrating more efficacy than tigecycline in a murine model of A. baumannii infection. This suggests their potential for development as antibacterial agents (Fleeman et al., 2017).
Antileishmanial Activity
N2,N4-Disubstituted Quinazoline-2,4-Diamines have been synthesized and tested against Leishmania donovani and L. amazonensis intracellular amastigotes. The compounds exhibit significant antileishmanial activity, with EC50 values in the single-digit micromolar or high nanomolar range. This study led to the identification of promising quinazolines with favorable physicochemical properties and efficacy in a murine model of visceral leishmaniasis. These properties make them suitable candidates for future development of antileishmanial agents (Van Horn et al., 2014).
Antibacterial Properties of Derivatives
A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have shown antibacterial activity against several bacterial strains, including E. coli , S. aureus , and MRSA . The structure-activity relationships developed indicate good activities against these strains, with MICs as low as 3.9 μg mL−1. The study also screened selected compounds for their DMPK properties, suggesting their potential for further development as antibacterial agents (Jiang et al., 2017).
Synthesis Methods and Potential Applications
A study detailed the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine and highlighted its potential biological activities in medicine. The synthetic method was optimized, indicating potential for streamlined production and application in medicinal chemistry (Ouyang et al., 2016).
properties
IUPAC Name |
2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZAFQEOKNGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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